3-Isopropoxypropylamine

Overview

Description

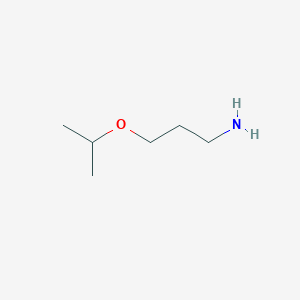

3-Isopropoxypropylamine (CAS: 2906-12-9; molecular formula: C₆H₁₅NO) is an aliphatic amine featuring a propylamine backbone substituted with an isopropoxy group at the third carbon (Figure 1). It is also known by synonyms such as 3-isopropoxy-1-aminopropane and IPOPA . The compound has a molecular weight of 117.19 g/mol and is characterized by moderate lipophilicity (predicted XLogP3 ≈ 1.7) . Its structure confers unique reactivity, making it valuable in organic synthesis, particularly in peptoid and tetrazole chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isopropoxypropylamine can be synthesized through several methods. One common approach involves the reaction of isopropyl bromide with an alcohol solution of ammonia . Another method includes the reaction of acetone with ammonia and hydrogen under the catalysis of nickel-copper-white clay . The reaction conditions typically involve temperatures ranging from 150 to 220°C and normal pressure .

Industrial Production Methods: In industrial settings, this compound is often produced using the acetone hydrogenation ammoniation method. This process involves sending acetone to a reactor with copper-nickel-white clay as a catalyst, and introducing hydrogen and ammonia to react under controlled conditions . The reaction product is then purified by distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Nucleophilic Substitution

The amine group in 3-isopropoxypropylamine can act as a nucleophile in substitution reactions.

-

Reaction with Alkyl Halides: this compound can react with alkyl halides to form substituted amines.

-

Reaction with Acyl Chlorides: It can also react with acyl chlorides to form amides.

Oxidation

This compound can undergo oxidation reactions, leading to the formation of corresponding oxides and other oxygenated derivatives. Common oxidizing agents include potassium permanganate () and hydrogen peroxide ().

Reduction

This compound can be reduced to form simpler amines using reducing agents such as lithium aluminum hydride () and sodium borohydride ().

Miscellaneous Reactions

This compound can be used to prepare a reaction mixture including a 3-(N-monosubstituted amino)phenol .

First Aid Measures

In case of exposure, the following first aid measures should be taken :

-

Inhalation: Remove victim to fresh air and seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes and remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Rinse mouth and do NOT induce vomiting. Seek immediate medical attention.

Scientific Research Applications

Chemical Synthesis

3-Isopropoxypropylamine serves as a versatile reactant in organic synthesis. It is utilized in the preparation of various compounds, including:

- 1-Alcoxyalkyl-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones

- Ethyl 1,4-dihydro-1-(3-isopropoxypropyl)-4-oxo-3-quinolinecarboxylate

These compounds have potential applications in pharmaceuticals and agrochemicals due to their biological activity and structural diversity.

Biological Applications

In biological research, this compound acts as an intermediate in the synthesis of biologically active molecules. Its derivatives are explored for their potential therapeutic effects, particularly in drug development for various diseases. The compound's ability to form complexes with other biological molecules enhances its utility in medicinal chemistry.

Pharmaceutical Development

The compound is significant in pharmaceutical research, where it is investigated for its role in developing new drugs. Its unique chemical properties allow for modifications that can lead to compounds with improved efficacy and reduced side effects. Research has indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Industrial Applications

In industrial settings, this compound is used in the production of:

- Surfactants: These compounds are essential in formulating detergents and cleaning agents.

- Emulsifiers: They stabilize mixtures of oil and water, crucial in food and cosmetic formulations.

- Other industrial chemicals: Its reactivity allows it to participate in various chemical processes, enhancing production efficiency .

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of a derivative of this compound, demonstrating its ability to inhibit pro-inflammatory cytokines in vitro and reduce inflammation in mouse models. This suggests its potential use as a therapeutic agent for inflammatory diseases .

Case Study 2: Drug Development

Research focused on synthesizing novel compounds based on this compound for targeting specific biological pathways involved in cancer progression. The results indicated that modifications to the amine structure could enhance selectivity and potency against cancer cells .

Mechanism of Action

The mechanism of action of 3-Isopropoxypropylamine involves its interaction with various molecular targets and pathways. As an aliphatic primary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions enable it to modify the structure and function of target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Selected Amines

Key Observations :

- Branching vs. Ether Linkage : Isopropylamine lacks an ether group, resulting in higher basicity but lower steric hindrance compared to this compound .

- Alkoxy Chain Length : Ethoxy and hexyloxy analogs exhibit increased lipophilicity with longer chains, impacting solubility and partitioning behavior .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound | Isopropylamine | 3-Ethoxypropylamine |

|---|---|---|---|

| Molecular Weight (g/mol) | 117.19 | 59.11 | 103.16 |

| Boiling Point (°C) | ~200 (estimated) | 33–34 | ~180 (estimated) |

| LogP | ~1.7 | ~0.28 | ~0.9 |

| Hydrogen Bond Acceptors | 2 | 1 | 2 |

Notes:

- The isopropoxy group in this compound reduces water solubility compared to isopropylamine but enhances compatibility with nonpolar solvents .

- Ethoxypropylamine’s shorter chain provides intermediate lipophilicity between isopropylamine and hexyloxypropylamine .

Table 3: Reactivity in Selected Reactions

Key Findings :

- The ether group in this compound stabilizes intermediates in multistep reactions, enabling regioselective alkylation .

- Isopropylamine’s simplicity limits its utility in complex syntheses but favors rapid reactions under mild conditions .

Table 4: Hazard Classification

Biological Activity

Overview

3-Isopropoxypropylamine (CAS No. 2906-12-9) is an aliphatic primary amine characterized by the molecular formula and a molecular weight of 117.19 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its role as an intermediate in the synthesis of biologically active molecules and pharmaceuticals.

This compound acts primarily through its amine functional group, which participates in nucleophilic substitution reactions. This property allows it to serve as a reactant in the preparation of various organic compounds, including:

- 1-Alcoxyalkyl-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones

- Ethyl 1,4-dihydro-1-(3-isopropoxypropyl)-4-oxo-3-quinolinecarboxylate

The compound can undergo several chemical reactions:

- Oxidation : Converts to corresponding oxides using agents like potassium permanganate.

- Reduction : Forms simpler amines with reducing agents such as lithium aluminum hydride.

- Substitution : Engages in nucleophilic substitution, allowing for the introduction of various functional groups .

Applications in Research and Medicine

This compound is utilized across multiple domains:

Medicinal Chemistry

Its significance in drug development lies in its ability to act as a precursor for compounds with potential therapeutic effects. For instance, it has been involved in synthesizing derivatives that exhibit anti-inflammatory properties, particularly relevant for conditions like rheumatoid arthritis .

Biological Studies

Research indicates that derivatives of this compound can influence cellular mechanisms. For example, a study on a peptoid interleukin-15 receptor antagonist showed that similar compounds could suppress inflammation and cell proliferation linked to autoimmune diseases . This highlights the potential for this compound derivatives in targeting inflammatory pathways.

Case Studies

- Anti-inflammatory Activity : In vivo studies have demonstrated that compounds derived from this compound can inhibit IL-15 activity, which is crucial in the pathogenesis of arthritis. The tetrameric derivative IFRA3Q1 showed significant anti-inflammatory effects in mouse models, suggesting therapeutic potential for similar amines .

- Cytotoxicity Assessment : A mini-library system investigated various amines' cytotoxic activities, revealing that certain derivatives of this compound exhibited enhanced cytotoxicity compared to standard treatments. This suggests that modifications to the core structure can lead to improved biological activity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound | Structure Type | Notable Properties |

|---|---|---|

| Isopropylamine | Aliphatic amine | Simpler structure; lacks isopropoxy group |

| Propylamine | Aliphatic amine | Basic structure; lower reactivity |

| 3-Methoxypropylamine | Aliphatic amine | Similar reactivity; methoxy instead of isopropoxy |

| Uniqueness of IPOPA | Aliphatic primary amine | Enhanced solubility and reactivity due to isopropoxy group |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-isopropoxypropylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-chloropropylamine with isopropanol under basic conditions (e.g., KOH) at 90°C may yield the target compound. Solvent choice (e.g., dimethylacetamide) and catalysts (e.g., tributylamine) significantly affect reaction efficiency . Optimization should include monitoring reaction time, temperature, and stoichiometry using techniques like TLC or GC-MS.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Key characterization methods include:

- NMR spectroscopy : H and C NMR to confirm the isopropoxy group (δ ~1.2 ppm for methyl groups) and amine protons.

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification.

- Thermogravimetric analysis (TGA) : To assess thermal stability, particularly for applications requiring heat exposure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Segregate waste and consult hazardous material guidelines, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxy group influence this compound’s reactivity in coordination chemistry or drug delivery systems?

- Methodological Answer : The isopropoxy group’s steric bulk may hinder nucleophilic attacks on the amine, altering ligand-metal binding kinetics. Computational modeling (e.g., DFT) can predict electronic effects, while experimental validation via UV-Vis or X-ray crystallography is essential. Applications in drug delivery require testing pH-dependent stability (e.g., hydrolysis in simulated gastric fluid) .

Q. What analytical strategies resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity or impurities. Systematic studies should:

- Compare solubility in polar (water, ethanol) vs. nonpolar solvents (hexane).

- Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.

- Validate purity via elemental analysis and Karl Fischer titration for moisture content .

Q. How can this compound be functionalized for use in supramolecular amphiphiles or polymer composites?

- Methodological Answer :

- Host-guest interactions : Modify the amine with azide groups for click chemistry, enabling conjugation to cyclodextrins or cucurbiturils .

- Polymerization : Initiate RAFT polymerization using the amine as a chain-transfer agent, optimizing monomer ratios and reaction time for desired molecular weight .

Q. What role does this compound play in catalysis, and how can its performance be benchmarked against similar amines?

- Methodological Answer : Test catalytic efficiency in model reactions (e.g., Knoevenagel condensation). Compare turnover frequency (TOF) and enantioselectivity (if applicable) with analogs like diisopropylamine. Use kinetic studies (e.g., Arrhenius plots) and in-situ FTIR to monitor intermediate formation .

Q. Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies of this compound?

- Methodological Answer :

- Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression.

- ANOVA with post-hoc tests : Compare IC values across cell lines or organisms.

- Meta-analysis : Aggregate data from repeated experiments to identify outliers or trends .

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

- Methodological Answer :

Properties

IUPAC Name |

3-propan-2-yloxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2)8-5-3-4-7/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYUNSUGCNKWSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062699 | |

| Record name | 1-Propanamine, 3-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2906-12-9 | |

| Record name | 3-Isopropoxypropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2906-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropoxypropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isopropoxypropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, 3-(1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, 3-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isopropoxypropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Isopropoxypropylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VVA4JE6CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.